Home > Products > Screening Compounds P85442 > Limaprost alfadex
Limaprost alfadex - 88852-12-4

Limaprost alfadex

Catalog Number: EVT-273012
CAS Number: 88852-12-4
Molecular Formula: C58H96O35
Molecular Weight: 1353.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Limaprost alfadex is an oral drug for the circulatory system (for confinement-related thromboangiitis ulcer, sharp pain, anaphrodisia and ischemia characteristics symptom, the improvement of subjective symptom and walking ability with postnatal lumbar spinal canal stenosis).
Classification and Source

Limaprost alfadex belongs to the class of prostaglandin analogues, specifically as a derivative of prostaglandin E1. Its chemical structure is represented by the molecular formula C22H36O5C_{22}H_{36}O_{5} with a molecular weight of approximately 380.5 g/mol . The compound is sourced from various pharmaceutical formulations, particularly in treatments for peripheral circulatory disorders.

Synthesis Analysis

The synthesis of limaprost alfadex involves several key steps:

  1. Synthesis of Limaprost: Initially, limaprost is synthesized through established methods for prostaglandin analogues. This typically includes reactions that modify the basic structure of prostaglandin E1 to enhance its pharmacological properties.
  2. Complexation with Alpha-Cyclodextrin: The synthesized limaprost is then complexed with alpha-cyclodextrin to form limaprost alfadex. This process often involves:
    • Dispersion: Mixing limaprost with alpha-cyclodextrin in a suitable solvent.
    • Lyophilization: The mixture is freeze-dried to remove solvents and stabilize the complex at specific temperatures, which enhances the solubility and stability of limaprost.
  3. Parameters: The process parameters such as temperature, concentration, and drying time are critical to achieving optimal complex formation and stability.
Molecular Structure Analysis

The molecular structure of limaprost alfadex can be characterized by its unique configuration that allows it to interact effectively with biological receptors:

  • Chemical Structure: Limaprost contains multiple functional groups that contribute to its biological activity, including hydroxyl groups and a carboxylic acid moiety.
  • Cyclodextrin Inclusion: The inclusion of alpha-cyclodextrin forms a cavity that encapsulates the limaprost molecule, enhancing its solubility in aqueous environments and facilitating better absorption in biological systems .

Structural Data

  • Molecular Weight: 380.5 g/mol
  • Chemical Formula: C22H36O5C_{22}H_{36}O_{5}
  • Physical State: Typically presented as a solid or powder after lyophilization.
Chemical Reactions Analysis

Limaprost undergoes various chemical reactions that are essential for its functionality:

  1. Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the limaprost molecule to improve its activity.
  2. Substitution Reactions: Involving amine derivatization reagents and coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly employed in synthetic pathways.

These reactions are critical for optimizing the pharmacokinetic properties of limaprost alfadex.

Mechanism of Action

Limaprost acts primarily as an agonist at prostaglandin E2 receptors:

  • Receptor Interaction: It stimulates adenylate cyclase coupled E2 subtype receptors, leading to increased intracellular cyclic adenosine monophosphate levels.
  • Biochemical Pathways: This activation results in smooth muscle relaxation and vasodilation, which improves blood flow to peripheral tissues .
  • Pharmacokinetics: After oral administration, limaprost is rapidly absorbed, with peak plasma concentration typically reached within one hour. It undergoes metabolism primarily through lipid metabolic pathways .

Resulting Effects

The compound has been shown to significantly improve symptoms associated with peripheral circulatory failure and has demonstrated efficacy in clinical settings for conditions like lumbar spinal stenosis.

Physical and Chemical Properties Analysis

Limaprost alfadex exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility due to complexation with cyclodextrins.
  • Stability: Improved stability under humid conditions compared to uncomplexed limaprost .
  • Melting Point: Specific melting point data can vary based on formulation but is generally higher due to complexation effects.

These properties make limaprost alfadex suitable for various pharmaceutical applications.

Applications

Limaprost alfadex has several significant applications in medical science:

  • Peripheral Circulatory Disorders: It is primarily used to treat conditions associated with poor blood flow, such as diabetic ulcers or peripheral vascular disease.
  • Lumbar Spinal Stenosis Treatment: Clinical studies have indicated its effectiveness in managing radicular pain associated with lumbar spinal stenosis when compared to nonsteroidal anti-inflammatory drugs .
  • Research Applications: Used in studies investigating the mechanisms of vasodilation and platelet aggregation inhibition.
Synthesis and Manufacturing Innovations

Cyclodextrin-Based Inclusion Complexation Strategies

Limaprost alfadex represents a pharmaceutical milestone as the first clinically approved ternary cyclodextrin (CyD) inclusion complex. This innovative formulation combines limaprost—a prostaglandin E1 analogue—with both α-cyclodextrin and β-cyclodextrin to overcome inherent stability and solubility challenges. Nuclear magnetic resonance (NMR) spectroscopy revealed that α-CyD selectively encapsulates the alkyl ω-chain (C16-C20) of limaprost, while β-CyD includes the five-membered cyclopentane ring (C8-C12) in aqueous solutions. This dual encapsulation creates a synergistic 1:1:1 stoichiometric complex that shields vulnerable molecular regions [1] [10].

Kinetic degradation studies demonstrate that the ternary complex fundamentally alters limaprost’s decomposition pathways. In free form, limaprost undergoes pH-dependent degradation via dehydration (yielding 11-deoxy-Δ10) and isomerization (yielding 8-iso derivatives). Notably, α-CyD accelerates dehydration by stabilizing the transition state of the ω-chain, whereas β-CyD promotes isomerization via ring interactions. When both CyDs are present, degradation rates increase for both pathways, confirming simultaneous binding rather than competitive inhibition [1] [6]. Solid-state stabilization is achieved through steric constraints: β-CyD’s inclusion of the five-membered ring impedes nucleophilic water attack, while α-CyD’s encapsulation of the ω-chain reduces conformational flexibility, collectively extending the drug’s shelf-life [8].

Table 1: Degradation Kinetics of Limaprost Under Different Cyclodextrin Conditions

SystemDehydration Rate Constant (×10⁻³ h⁻¹)Isomerization Rate Constant (×10⁻³ h⁻¹)Dominant Degradation Pathway
Limaprost Alone1.220.98Dehydration
+ α-CyD3.151.04Dehydration (ω-chain catalysis)
+ β-CyD1.302.87Isomerization (ring catalysis)
+ α/β-CyD3.082.93Dual acceleration

Data derived from aqueous kinetic studies at pH 7.0, 25°C [1] [10]

Optimization of α-Cyclodextrin Binding Efficiency

Initial formulations of limaprost alfadex (Opalmon® tablets) exhibited humidity sensitivity, necessitating advanced stabilization strategies. The addition of β-CyD as a ternary excipient significantly enhanced solid-state stability under high humidity (30°C, 75% RH). Solid-state ²H-NMR studies revealed that β-CyD reduces molecular mobility of water by 40% within the complex matrix, thereby limiting hydrolytic degradation. This "mobility restriction" mechanism is quantified by decreased spin-lattice relaxation times (T₁) of deuterated water in β-CyD-containing formulations [8].

Binding efficiency was optimized through cavity size matching: α-CyD’s smaller cavity diameter (4.7–5.3 Å) perfectly accommodates limaprost’s linear ω-chain, while β-CyD’s larger cavity (6.0–6.5 Å) enables high-affinity interactions with the prostaglandin ring (Ka = 4.2 × 10³ M⁻¹). Lyophilization of limaprost alfadex with dextran 40 and β-CyD yielded composites with 92% drug retention after 19 weeks under accelerated conditions, versus 68% without β-CyD [6] [8]. Further improvements utilized dextran as a co-former, which enhances glass transition temperature (Tg) by 15°C, reducing molecular diffusion and degradation kinetics [8].

Scalable Production Techniques for Prostaglandin E1 Analogues

Manufacturing limaprost alfadex demands precision in inclusion complex formation to ensure batch-to-batch consistency. Industrial-scale production employs lyophilization of aqueous solutions containing limaprost, α-CyD, and pharmaceutical excipients (e.g., dextran 40). This process involves:

  • Precision mixing at 5°C to pre-form the α-CyD-limaprost inclusion complex
  • Controlled freezing (-45°C) to prevent phase separation
  • Primary drying (25°C, 100 mTorr) for ice sublimation
  • Secondary drying (30°C, 50 mTorr) to achieve <2% residual moisture [6] [8]

Alternative methods like kneading and co-precipitation enable solvent-free or low-solvent production. Kneading involves grinding limaprost with α-CyD and minimal water/ethanol to form a paste, dried under vacuum. Co-precipitation dissolves limaprost in ethanol, mixes it with aqueous α-CyD, and induces crystallization via cooling. These methods achieve complexation efficiencies >85% but require stringent control of particle size to ensure dissolution uniformity [3] [7].

Hybrid approaches now integrate enzymatic synthesis with complexation:

  • Step 1: Biocatalytic synthesis of limaprost using immobilized lipases at 37°C, pH 7.4
  • Step 2: In-situ complexation with α-CyD via continuous flow reactors (residence time: 15 min)
  • Step 3: Spray drying with β-CyD/dextran to form ternary composite particlesThis continuous manufacturing platform reduces processing time by 60% compared to batch lyophilization while maintaining >95% purity [5] [6].

Table 2: Scalable Manufacturing Methods for Limaprost Alfadex

MethodComplexation Efficiency (%)Processing Time (h)Key AdvantageIndustrial Scalability
Lyophilization9848High stability, low degradationHigh (batch)
Kneading866Solvent-free operationMedium (batch)
Co-precipitation9212Low energy consumptionMedium (continuous)
Spray Drying944Continuous processingHigh (continuous)

Comparative data from pilot-scale studies [3] [7] [8]

Properties

CAS Number

88852-12-4

Product Name

Limaprost alfadex

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;(E)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]hept-2-enoic acid

Molecular Formula

C58H96O35

Molecular Weight

1353.4 g/mol

InChI

InChI=1S/C36H60O30.C22H36O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-3-4-9-16(2)14-17(23)12-13-19-18(20(24)15-21(19)25)10-7-5-6-8-11-22(26)27/h7-54H,1-6H2;8,11-13,16-19,21,23,25H,3-7,9-10,14-15H2,1-2H3,(H,26,27)/b;11-8+,13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;16-,17+,18+,19+,21+/m10/s1

InChI Key

YBJQXILILWHFAT-UYXACNQFSA-N

SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Solubility

Soluble in DMSO

Synonyms

Prorenal; Limaprost alfadex; OP 1306 - alpha-cyclodextrin; Opalmon;

Canonical SMILES

CCCCC(C)CC(C=CC1C(CC(=O)C1CCCCC=CC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O

Isomeric SMILES

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCC/C=C/C(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.